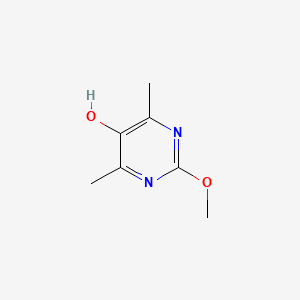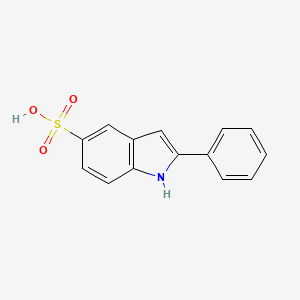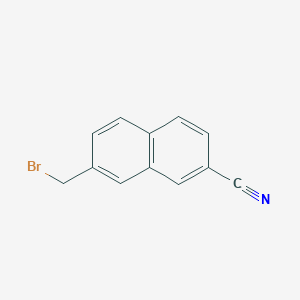
4-(メトキシメチル)ベンズアルデヒド
概要
説明
4-(Methoxymethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C(9)H({10})O(_2). It is characterized by a benzene ring substituted with a methoxymethyl group at the para position relative to the aldehyde group. This compound is used in various chemical syntheses and has applications in multiple scientific fields.
科学的研究の応用
4-(Methoxymethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.
作用機序
Target of Action
The primary targets of 4-(Methoxymethyl)benzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase .
Mode of Action
4-(Methoxymethyl)benzaldehyde disrupts the cellular antioxidation systems of fungi . This disruption is achieved through the compound’s redox-active properties . The compound destabilizes cellular redox homeostasis, leading to an effective control of fungal pathogens .
Biochemical Pathways
The affected biochemical pathway is the oxidative stress-response pathway . Disruption of this pathway leads to an imbalance in the redox state of the cell, causing oxidative stress . This stress can inhibit the growth of fungal pathogens .
Pharmacokinetics
The compound’s molecular weight (15018 g/mol) and its physical form (liquid) suggest that it may have good bioavailability .
Result of Action
The result of the action of 4-(Methoxymethyl)benzaldehyde is the effective inhibition of fungal growth . By disrupting the cellular antioxidation systems, the compound causes oxidative stress, which inhibits the growth of fungal pathogens .
生化学分析
Biochemical Properties
4-(Methoxymethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response, such as superoxide dismutases and glutathione reductase . These interactions suggest that 4-(Methoxymethyl)benzaldehyde can influence the redox state of cells, potentially acting as a redox-active compound that disrupts cellular antioxidation systems .
Cellular Effects
The effects of 4-(Methoxymethyl)benzaldehyde on various cell types and cellular processes are profound. It has been shown to disrupt cellular redox homeostasis, leading to oxidative stress . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, 4-(Methoxymethyl)benzaldehyde has demonstrated antifungal activity by targeting cellular antioxidation components . This indicates its potential to influence cell function by altering the balance of reactive oxygen species within cells.
Molecular Mechanism
At the molecular level, 4-(Methoxymethyl)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes involved in oxidative stress response . The compound’s ability to bind to these enzymes and modulate their activity leads to changes in gene expression and cellular metabolism. For example, its interaction with superoxide dismutases and glutathione reductase can inhibit their function, resulting in increased oxidative stress within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Methoxymethyl)benzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-(Methoxymethyl)benzaldehyde remains stable under normal storage conditions . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro and in vivo studies have indicated that prolonged exposure to 4-(Methoxymethyl)benzaldehyde can lead to sustained oxidative stress and potential cellular damage .
Dosage Effects in Animal Models
The effects of 4-(Methoxymethyl)benzaldehyde in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects by modulating oxidative stress and enhancing cellular resilience . At higher doses, it can induce toxic effects, including increased oxidative damage and potential cell death . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
4-(Methoxymethyl)benzaldehyde is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance . The compound’s influence on these enzymes can affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(Methoxymethyl)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of 4-(Methoxymethyl)benzaldehyde is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target enzymes and proteins, thereby modulating its biochemical effects within cells .
準備方法
Synthetic Routes and Reaction Conditions: 4-(Methoxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-(methoxymethyl)toluene using Vilsmeier-Haack reaction conditions, which include the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)) .
Industrial Production Methods: In industrial settings, the compound can be produced via the oxidation of 4-(methoxymethyl)toluene using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)). These methods are scalable and provide high yields .
化学反応の分析
Types of Reactions: 4-(Methoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-(methoxymethyl)benzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol, 4-(methoxymethyl)benzyl alcohol, using reducing agents such as sodium borohydride (NaBH(_4)).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophiles such as halides or amines in the presence of catalysts.
Major Products:
Oxidation: 4-(Methoxymethyl)benzoic acid.
Reduction: 4-(Methoxymethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
類似化合物との比較
4-Methoxybenzaldehyde: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
4-Methylbenzaldehyde: Contains a methyl group instead of a methoxymethyl group, leading to different reactivity and applications.
4-Hydroxybenzaldehyde: Features a hydroxyl group, which significantly alters its chemical properties and uses.
Uniqueness: 4-(Methoxymethyl)benzaldehyde is unique due to the presence of both an aldehyde and a methoxymethyl group, which allows for a broader range of chemical reactions and applications compared to its analogs.
特性
IUPAC Name |
4-(methoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKUVIRLOYVRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436304 | |
| Record name | 4-(methoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93943-06-7 | |
| Record name | 4-(methoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methoxymethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[p-Chlorophenyl]-1,2-propanedione-2-oxime](/img/structure/B1609644.png)
![(1E,2E)-N-[(Pentafluorophenyl)methoxy]but-2-en-1-imine](/img/structure/B1609645.png)

![7-CHLORO-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-5-AMINE](/img/structure/B1609647.png)





